5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine
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Overview
Description
5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine is a modified nucleoside used in various biochemical and pharmaceutical applications. This compound is particularly significant in the synthesis of oligonucleotides and has been studied for its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine typically involves the protection of the hydroxyl group at the 5’ position with a 4,4’-dimethoxytrityl (DMT) group. This is followed by the methylation of the nitrogen atom at the 1 position of pseudouridine. The reaction conditions often include the use of dichloroacetic acid as a catalyst for the detritylation process, which is crucial for the removal of the DMT protecting group .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and selectivity of the reactions. Techniques such as solid-phase synthesis are commonly employed, allowing for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Often employed to modify the existing functional groups.
Substitution: Commonly used in the synthesis of derivatives of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine, which can be used for further biochemical applications .
Scientific Research Applications
5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its role in gene expression and regulation.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine involves its incorporation into nucleic acids, where it can affect the stability and function of the resulting molecules. The compound targets specific molecular pathways involved in gene expression and regulation, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-dimethoxytrityl)thymidine: Used in similar applications but differs in its base structure.
5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine: Another related compound with distinct biochemical properties
Uniqueness
5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine is unique due to its specific modifications, which enhance its stability and functionality in various biochemical applications. Its ability to be selectively incorporated into nucleic acids makes it a valuable tool for research and industrial applications .
Properties
Molecular Formula |
C31H32N2O8 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-33-17-24(29(36)32-30(33)37)28-27(35)26(34)25(41-28)18-40-31(19-7-5-4-6-8-19,20-9-13-22(38-2)14-10-20)21-11-15-23(39-3)16-12-21/h4-17,25-28,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,28+/m1/s1 |
InChI Key |
VSNLNQTWDOWQBD-HPQIJTKRSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
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